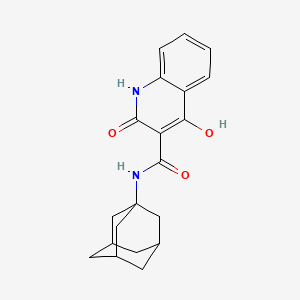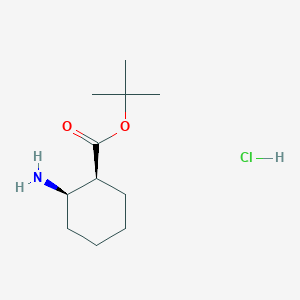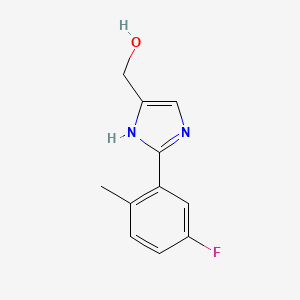
4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「4-((アントラセン-9-イルメチレン)アミノ)-3-(m-トリル)-1H-1,2,4-トリアゾール-5(4H)-チオン」は、トリアゾール誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学で広く研究されています。
2. 製法
合成経路と反応条件
「4-((アントラセン-9-イルメチレン)アミノ)-3-(m-トリル)-1H-1,2,4-トリアゾール-5(4H)-チオン」の合成は、通常、以下の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なジカルボニル化合物を用いた環化反応によって合成できます。
アントラセン部分の導入: アントラセン基は、アントラセンのアルデヒド誘導体との縮合反応によって導入できます。
チオン基の形成: チオン基は、適切な条件下で、トリアゾール誘導体を硫黄源と反応させることで導入できます。
工業的製造方法
この化合物の工業的製造では、上記合成経路を最適化し、高収率と高純度を確保する必要があります。これには、触媒の使用、制御された反応温度、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a condensation reaction with an aldehyde derivative of anthracene.
Formation of the Thione Group: The thione group can be introduced by reacting the triazole derivative with a sulfur source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にアントラセン部分で酸化反応を起こし、キノン誘導体を生成する可能性があります。
還元: 還元反応は、トリアゾール環またはチオン基を標的とし、チオンをチオールに変換する可能性があります。
置換: この化合物は、特に芳香環で、求電子置換または求核置換が起こり得る置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を制御された条件下で用いることができます。
主な生成物
酸化生成物: キノン誘導体。
還元生成物: チオール誘導体。
置換生成物: ハロゲン化、ニトロ化、またはスルホン化誘導体。
4. 科学研究への応用
化学
触媒: この化合物は、配位化学における配位子として作用し、触媒反応を促進する可能性があります。
材料科学: そのユニークな構造は、有機半導体または発光ダイオードでの使用のために探求できます。
生物学と医学
抗菌活性: トリアゾール誘導体は、抗菌作用で知られており、この化合物は同様の作用を示す可能性があります。
抗がん研究: この化合物は、その構造的特徴のために、潜在的な抗がん作用について調査できます。
産業
染料と顔料:
医薬品: この化合物は、特に抗真菌剤および抗がん剤の分野で、薬物開発の候補となる可能性があります。
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: Its unique structure could be explored for use in organic semiconductors or light-emitting diodes.
Biology and Medicine
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound could be investigated for potential anticancer properties due to its structural features.
Industry
Dyes and Pigments:
Pharmaceuticals: The compound could be a candidate for drug development, particularly in the areas of antifungal and anticancer therapies.
作用機序
「4-((アントラセン-9-イルメチレン)アミノ)-3-(m-トリル)-1H-1,2,4-トリアゾール-5(4H)-チオン」の作用機序は、その具体的な用途によって異なります。例えば:
抗菌活性: 細胞壁の合成またはタンパク質の機能を阻害することによって、微生物の増殖を阻害する可能性があります。
抗がん活性: この化合物は、特定の分子経路を標的とすることによって、がん細胞のアポトーシスを誘導する可能性があります。
6. 類似化合物の比較
類似化合物
4-((アントラセン-9-イルメチレン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオン: m-トリル基がありません。
3-(m-トリル)-1H-1,2,4-トリアゾール-5(4H)-チオン: アントラセン部分がありません。
ユニークさ
「4-((アントラセン-9-イルメチレン)アミノ)-3-(m-トリル)-1H-1,2,4-トリアゾール-5(4H)-チオン」には、アントラセン基とm-トリル基の両方が存在するため、ユニークであり、生物活性を高め、さまざまな用途に適した汎用性の高い化合物になる可能性があります。
類似化合物との比較
Similar Compounds
4-((Anthracen-9-ylmethylene)amino)-1H-1,2,4-triazole-5(4H)-thione: Lacks the m-tolyl group.
3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione: Lacks the anthracene moiety.
Uniqueness
The presence of both anthracene and m-tolyl groups in “4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” makes it unique, potentially enhancing its biological activity and making it a versatile compound for various applications.
特性
CAS番号 |
478255-61-7 |
|---|---|
分子式 |
C24H18N4S |
分子量 |
394.5 g/mol |
IUPAC名 |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H18N4S/c1-16-7-6-10-19(13-16)23-26-27-24(29)28(23)25-15-22-20-11-4-2-8-17(20)14-18-9-3-5-12-21(18)22/h2-15H,1H3,(H,27,29)/b25-15+ |
InChIキー |
RHGZVAXCZDZRMI-MFKUBSTISA-N |
異性体SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
正規SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorobenzyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048543.png)




![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12048572.png)

![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B12048585.png)
![1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine](/img/structure/B12048599.png)
![N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048605.png)
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048608.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B12048627.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048629.png)
